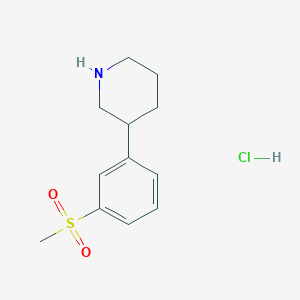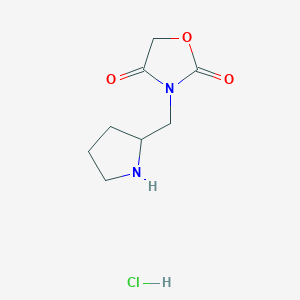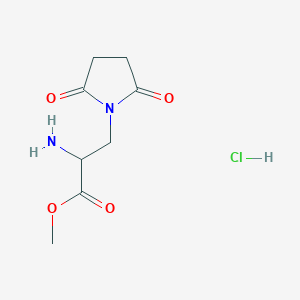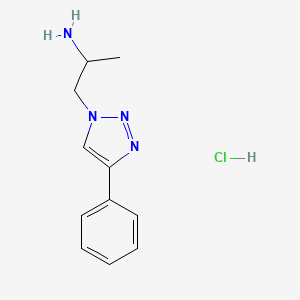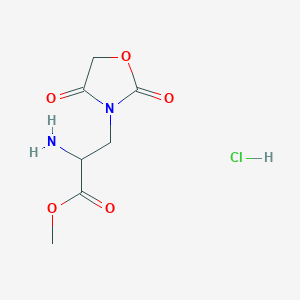
5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride
Overview
Description
“5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClF2NO . It has a molecular weight of 251.70 . This compound is intended for research use only .
Physical and Chemical Properties The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 251.70 , and the molecular formula is C11H16ClF2NO . Other properties such as boiling point and storage conditions are not specified .
Scientific Research Applications
Carbohydrate-Based Copolymers
Copolymers incorporating carbohydrate-based units exhibit significant solubility and degradation characteristics, important for developing biodegradable materials. The hydrolysis of copoly(ester amide)s containing l-Arabinose units demonstrates how the incorporation of sugar-based monomers enhances polymer degradability, an attribute valuable in biomedical applications and environmentally friendly materials (Pinilla, Martínez, & Galbis, 2002).
Electrochemical Applications
The synthesis and characterization of electrochemically active compounds, such as the newly synthesized 5-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) pentane-1-amine, reveal their potential in capacitive behavior studies. These findings are crucial for advancing electronic and photonic device technologies (Ates & Uludağ, 2012).
Novel Synthesis Approaches
Innovative synthesis methods for amines and related compounds are crucial for the development of new pharmaceuticals and materials. For instance, the effective synthesis of 5-amino-1-pentanol from biomass-derived compounds using supported Ni catalysts represents a green and efficient approach to valuable chemical intermediates (Li et al., 2020).
Pharmaceutical Chemistry
The synthesis and biological evaluation of novel compounds, such as 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, highlight the ongoing search for more effective and selective inhibitors of enzymes like 15-lipoxygenase. Such research is fundamental to drug discovery and the development of new therapies for diseases involving oxidative stress and inflammation (Tehrani et al., 2014).
Green Chemistry
The development of non-aqueous processes for synthesizing compounds like 3-amino-pentan-1,5-diol underscores the importance of environmentally friendly chemical processes. By optimizing chemical reactions and purification steps, researchers are able to achieve high yields and purity with minimal environmental impact (Rawalpally et al., 2009).
Safety and Hazards
properties
IUPAC Name |
5-(3,5-difluorophenoxy)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO.ClH/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14;/h6-8H,1-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUFOQLQFLKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










